

A Technical Guide to the Spectroscopic Characterization of (4-Methyloxan-4-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Methyloxan-4-yl)methanamine

Cat. No.: B1396613

[Get Quote](#)

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of the novel compound **(4-Methyloxan-4-yl)methanamine**. The structural elucidation of this molecule is critical for its application in medicinal chemistry and materials science. This guide will delve into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction to (4-Methyloxan-4-yl)methanamine: Structure and Properties

(4-Methyloxan-4-yl)methanamine is a saturated heterocyclic compound with the molecular formula C₇H₁₅NO.^[1]^[2]^[3] It possesses a tetrahydropyran (oxane) ring substituted at the 4-position with both a methyl group and an aminomethyl group. This unique structure imparts specific chemical properties that are of interest in synthetic chemistry.

Key Molecular Information:

- Molecular Formula: C₇H₁₅NO
- Molecular Weight: 129.203 g/mol ^[2]
- Monoisotopic Mass: 129.11537 Da^[1]

- CAS Number: 65626-24-6[2][4]

The following diagram illustrates the molecular structure of **(4-Methyloxan-4-yl)methanamine**.

Caption: Molecular Structure of **(4-Methyloxan-4-yl)methanamine**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **(4-Methyloxan-4-yl)methanamine**, both ^1H and ^{13}C NMR will provide crucial information about the connectivity and chemical environment of the atoms.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to reveal the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and the number of protons in each environment (integration).

Expected ^1H NMR Signals:

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 2.5 - 2.8	Singlet	2H	$-\text{CH}_2\text{NH}_2$
~ 3.5 - 3.8	Multiplet	4H	$-\text{O}-\text{CH}_2-$ (oxane ring)
~ 1.4 - 1.7	Multiplet	4H	$-\text{C}-\text{CH}_2-\text{C}-$ (oxane ring)
~ 1.5 - 2.0	Singlet (broad)	2H	$-\text{NH}_2$
~ 1.0 - 1.2	Singlet	3H	$-\text{CH}_3$

Rationale for Predictions:

- The protons of the aminomethyl group ($-\text{CH}_2\text{NH}_2$) are expected to be deshielded by the adjacent nitrogen atom and appear as a singlet.

- The protons on the carbons adjacent to the oxygen atom in the oxane ring (-O-CH₂-) will be the most deshielded within the ring system.
- The protons on the other carbons of the oxane ring will appear at a more upfield chemical shift.
- The amine protons (-NH₂) often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
- The methyl group protons (-CH₃) will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

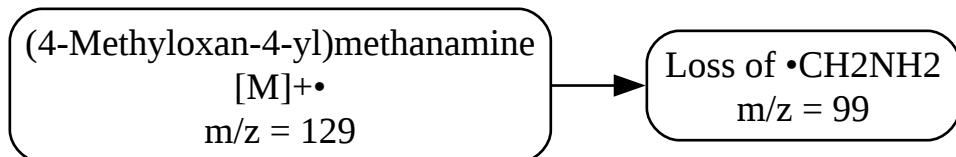
Predicted Chemical Shift (ppm)	Assignment
~ 60 - 70	-O-CH ₂ - (oxane ring)
~ 45 - 55	-CH ₂ NH ₂
~ 30 - 40	Quaternary Carbon (C-CH ₃ , C-CH ₂ NH ₂)
~ 30 - 40	-C-CH ₂ -C- (oxane ring)
~ 20 - 30	-CH ₃

Rationale for Predictions:

- The carbons bonded to the electronegative oxygen atom will have the largest chemical shift.
- The carbon of the aminomethyl group will also be deshielded.
- The quaternary carbon will have a distinct chemical shift.
- The remaining ring carbons and the methyl carbon will appear at higher field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.


Predicted Mass Spectrometry Data:

PubChem provides predicted m/z values for several adducts of **(4-Methyloxan-4-yl)methanamine**.^[1] The most relevant for initial identification is the protonated molecule $[M+H]^+$.

Adduct	Predicted m/z
$[M+H]^+$	130.12265
$[M+Na]^+$	152.10459

Predicted Fragmentation Pathway:

A common fragmentation pathway for amines is the loss of the aminomethyl radical. The following diagram illustrates a plausible fragmentation for **(4-Methyloxan-4-yl)methanamine**.

[Click to download full resolution via product page](#)

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group
3300 - 3500 (two bands)	N-H stretch (primary amine)
2850 - 3000	C-H stretch (alkane)
1590 - 1650	N-H bend (primary amine)
1050 - 1150	C-O stretch (ether)

Rationale for Predictions:

- The presence of the primary amine will give rise to two characteristic N-H stretching bands and an N-H bending vibration.
- The C-H stretching of the alkyl portions of the molecule will be prominent.
- A strong C-O stretching band is expected due to the ether linkage in the oxane ring.

Experimental Protocols

As experimental data for **(4-Methyloxan-4-yl)methanamine** is not readily available in public databases, the following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(4-Methyloxan-4-yl)methanamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is recommended to observe the $[M+H]^+$ ion.

IR Spectroscopy

- Sample Preparation: The spectrum can be acquired on a neat sample if it is a liquid, or as a thin film on a salt plate (e.g., NaCl, KBr).
- Analysis: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

Conclusion

While experimental spectroscopic data for **(4-Methyloxan-4-yl)methanamine** is not currently available in the public domain, this guide provides a comprehensive framework for its acquisition and interpretation. The predicted NMR, MS, and IR data, based on the known chemical structure, offer a valuable roadmap for researchers working with this compound. The provided experimental protocols outline the necessary steps to obtain high-quality spectra for definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. PubChemLite - (4-methyloxan-4-yl)methanamine (C₇H₁₅NO) [pubchemlite.lcsb.uni.lu]
2. calpaclab.com [calpaclab.com]
3. chemscene.com [chemscene.com]
4. chemuniverse.com [chemuniverse.com]

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of (4-Methyloxan-4-yl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1396613#spectroscopic-data-for-4-methyloxan-4-yl-methanamine-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com